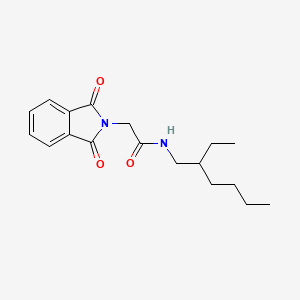![molecular formula C28H18N2O5S B11700888 3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)
3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the sulfanylidene group: This step requires the use of sulfur-containing reagents, such as thiourea, under controlled conditions.
Attachment of the furan ring: This can be achieved through a cyclization reaction involving furfural or its derivatives.
Final coupling with benzoic acid: This step often involves esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and automation to scale up the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, thioethers, and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{5-[(4,6-Dioxo-1,3-diphenyl-2-thioxo-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid
- 3-{5-[(4,6-Dioxo-1,3-diphenyl-2-oxo-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid
Uniqueness
The uniqueness of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C28H18N2O5S |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
3-[5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O5S/c31-25-23(17-22-14-15-24(35-22)18-8-7-9-19(16-18)27(33)34)26(32)30(21-12-5-2-6-13-21)28(36)29(25)20-10-3-1-4-11-20/h1-17H,(H,33,34) |
InChI-Schlüssel |
IELCYJMWJPCCRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N(C2=S)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)

![(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700822.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)

![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)
![N-(2,4-dichlorophenyl)-2,2,2-trifluoro-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11700866.png)

![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700896.png)
